2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . It is known for its unique structure, which includes a thiazolidine ring fused with a malononitrile group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile typically involves the reaction of ethyl isothiocyanate with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
2-(3-Ethyl-4-oxothiazolidin-2-ylidene)malononitrile can be compared with other similar compounds, such as:
2-(3-Methyl-4-oxothiazolidin-2-ylidene)malononitrile: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
2-(3-Phenyl-4-oxothiazolidin-2-ylidene)malononitrile:
The uniqueness of this compound lies in its specific ethyl substitution, which imparts distinct properties and makes it suitable for various specialized applications .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-11-7(12)5-13-8(11)6(3-9)4-10/h2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQLYXMOFOJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.